molecular formula C11H18N2S B13462201 methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine

methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine

Cat. No.: B13462201
M. Wt: 210.34 g/mol
InChI Key: UNZWEHFPOVVWBF-UHFFFAOYSA-N
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Description

Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine is a complex organic compound characterized by its unique thieno[2,3-c]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic media.

    Reduction: Hydrogen gas, palladium catalyst; performed under atmospheric or elevated pressure.

    Substitution: Various nucleophiles such as halides, performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine is unique due to its specific thieno[2,3-c]pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

1-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-methylpropan-2-amine

InChI

InChI=1S/C11H18N2S/c1-9(12-2)7-13-5-3-10-4-6-14-11(10)8-13/h4,6,9,12H,3,5,7-8H2,1-2H3

InChI Key

UNZWEHFPOVVWBF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC2=C(C1)SC=C2)NC

Origin of Product

United States

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